But-3-yn-1-yl methanesulfonate
Overview
Description
But-3-yn-1-yl methanesulfonate is an organic compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol . It is a liquid at room temperature and is primarily used in research settings . This compound is recognized for its role in various chemical reactions and its applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-yn-1-yl methanesulfonate can be synthesized through the reaction of but-3-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
But-3-yn-1-ol+Methanesulfonyl chloride→But-3-yn-1-yl methanesulfonate+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
But-3-yn-1-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Elimination Reactions: The major product is typically an alkyne, such as but-3-yne.
Scientific Research Applications
But-3-yn-1-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent for introducing the methanesulfonate functional group in organic synthesis.
Material Science: It is used in the synthesis of diethyltin-based three-dimensional self-assemblies.
Liquid Crystals: Alkylammonium methanesulfonates, including this compound, display smectic A phase properties in liquid crystals.
Mechanism of Action
The mechanism of action of but-3-yn-1-yl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group undergoes fission, allowing the compound to react with nucleophiles within the intracellular milieu . This reaction can lead to the formation of covalent bonds with various biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- But-2-yn-1-yl methanesulfonate
- But-1-yn-1-yl methanesulfonate
- Propargyl methanesulfonate
Uniqueness
But-3-yn-1-yl methanesulfonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, particularly nucleophilic substitutions and eliminations. Its role in the sulfur biogeochemical cycle and its applications in material science and liquid crystals further distinguish it from similar compounds.
Properties
IUPAC Name |
but-3-ynyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJYYFNGGGLDJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72486-09-0 | |
Record name | but-3-yn-1-yl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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